2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone
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Description
2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-tosylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif in many pharmaceuticals and recreational drugs. It is often used as a building block in the synthesis of various pharmaceuticals. For example, it is found in the anti-inflammatory drug piroxicam, the anthelmintic drugs albendazole and mebendazole, and the gastrointestinal drug metoclopramide .
Sulfanyl compounds
Compounds containing a sulfanyl group (-SH) are often bioactive, as the sulfur atom can form strong and stable bonds with many biological targets. They are often found in drugs and other bioactive molecules .
Pharmacokinetics
Without specific studies on this compound, it’s hard to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular weight, polarity, and the presence of functional groups known to interact with biological molecules could influence its pharmacokinetics .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the solution .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-16-7-9-18(10-8-16)31(28,29)25-13-11-24(12-14-25)19(27)15-30-20-21-22-23-26(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCQTAQIOUSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.